molecular formula C15H8F3N3 B13687381 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

Cat. No.: B13687381
M. Wt: 287.24 g/mol
InChI Key: IDNFYHPOYDVJRB-UHFFFAOYSA-N
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Description

3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 6-position and a benzonitrile moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is unique due to its specific combination of a trifluoromethyl group and a benzonitrile moiety on the imidazo[1,2-a]pyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H8F3N3

Molecular Weight

287.24 g/mol

IUPAC Name

3-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

InChI

InChI=1S/C15H8F3N3/c16-15(17,18)12-4-5-14-20-13(9-21(14)8-12)11-3-1-2-10(6-11)7-19/h1-6,8-9H

InChI Key

IDNFYHPOYDVJRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F)C#N

Origin of Product

United States

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